![molecular formula C21H23NO4 B2563451 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid CAS No. 2642729-48-2](/img/structure/B2563451.png)
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid
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Description
“2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid” is a chemical compound with the linear formula C18H17NO4 . It is related to other compounds such as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid and 3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the Arndt-Eistert protocol has been successfully applied starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Scientific Research Applications
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid, is used to protect hydroxy-groups during chemical synthesis. This protective group can be removed under mild conditions, allowing for compatibility with a range of acid- and base-labile protecting groups. This flexibility makes it invaluable in the synthesis of complex molecules such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by offering an orthogonal protection scheme that facilitates the synthesis of biologically active peptides, small proteins, and isotopically labeled peptides. The versatility of Fmoc SPPS has broadened the scope of peptide synthesis, making it a cornerstone in bioorganic chemistry (Fields & Noble, 2009).
Reversible Amide Bond Protection
The Fmoc group has been applied in creating reversible protecting groups for the amide bond in peptides. This innovation aids in synthesizing "difficult sequences" by inhibiting interchain association during SPPS, showcasing the group's versatility in peptide assembly (Johnson et al., 1993).
Synthesis of Oligomers
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derivatives of the Fmoc group, have been used in the efficient synthesis of oligomers derived from amide-linked neuraminic acid analogues. These advancements in synthetic methodology enable the production of novel oligomeric structures with potential applications in biomedicine and materials science (Gregar & Gervay-Hague, 2004).
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides exhibit unique self-assembly properties and potential for diverse applications, including cell cultivation, bio-templating, and drug delivery. The hydrophobicity and aromaticity conferred by the Fmoc moiety drive the self-association of these bio-inspired building blocks, demonstrating their importance in the development of new functional materials (Tao et al., 2016).
Enzyme-activated Surfactants
In the field of materials science, N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. This innovative approach involves converting these surfactants into enzymatically activated variants that enable on-demand dispersion of nanotubes in aqueous solutions, illustrating the group's potential in nanotechnology applications (Cousins et al., 2009).
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-12-22(14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAVYUWUHCWHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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